N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide
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Overview
Description
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide, also known as ETTB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In diabetes, this compound has been shown to activate the AMP-activated protein kinase pathway, which plays a role in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity, which are important factors in the management of the disease. In environmental science, this compound has been shown to have pesticidal and herbicidal effects on various organisms.
Advantages and Limitations for Lab Experiments
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide has several advantages for lab experiments, including its high purity and stability, its ability to be easily synthesized, and its potential for use in various applications. However, this compound also has some limitations, including its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for research on N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide. In medicinal chemistry, further studies are needed to investigate the potential use of this compound as a drug candidate for the treatment of cancer, diabetes, and other diseases. In materials science, further studies are needed to explore the use of this compound in organic electronics and optoelectronics. In environmental science, further studies are needed to investigate the potential use of this compound as a pesticide and herbicide, as well as its potential effects on non-target organisms.
Synthesis Methods
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide can be synthesized through a multistep process involving the reaction of 2-amino-1,3,4-thiadiazole with ethyl iodide, followed by the reaction of the resulting compound with 4-biphenylcarboxylic acid. The final product is obtained through recrystallization and purification.
Scientific Research Applications
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In materials science, this compound has been explored for its use in organic electronics and optoelectronics. In environmental science, this compound has been studied for its potential use as a pesticide and herbicide.
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-22-17-20-19-16(23-17)18-15(21)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCBZSYGQWAINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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